2-Cyclopropoxy-3-(dimethylamino)benzamide
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Overview
Description
2-Cyclopropoxy-3-(dimethylamino)benzamide is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol . This compound belongs to the class of benzamides, which are widely used in various fields such as medicine, biology, and industry due to their diverse biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-3-(dimethylamino)benzamide typically involves the condensation of 2-cyclopropoxybenzoic acid with dimethylamine. The reaction is carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The reaction conditions include stirring the mixture at room temperature for several hours, followed by purification using chromatographic techniques .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-3-(dimethylamino)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, where nucleophiles replace the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2-Cyclopropoxy-3-(dimethylamino)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antibacterial and antioxidant activities.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-3-(dimethylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethoxybenzamide
- 3-Acetoxy-2-methylbenzamide
- N,N-Dimethylbenzamide
Uniqueness
2-Cyclopropoxy-3-(dimethylamino)benzamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H16N2O2 |
---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
2-cyclopropyloxy-3-(dimethylamino)benzamide |
InChI |
InChI=1S/C12H16N2O2/c1-14(2)10-5-3-4-9(12(13)15)11(10)16-8-6-7-8/h3-5,8H,6-7H2,1-2H3,(H2,13,15) |
InChI Key |
MLJCCAKAXJBKQQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC(=C1OC2CC2)C(=O)N |
Origin of Product |
United States |
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